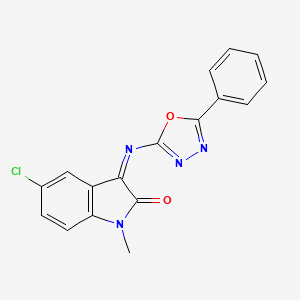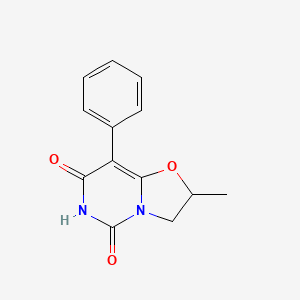
4-Aminobutyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobutyl butyrate is an organic compound that belongs to the class of esters It is formed by the esterification of butyric acid with 4-aminobutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutyl butyrate can be synthesized through the esterification reaction between butyric acid and 4-aminobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butyric acid+4-Aminobutanol→4-Aminobutyl butyrate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions
4-Aminobutyl butyrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
4-Aminobutyl butyrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Aminobutyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters, influencing neural signaling pathways. The ester group can be hydrolyzed to release butyric acid and 4-aminobutanol, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.
Butyl butyrate: An ester used in the flavor and fragrance industry.
4-Aminobutyl-guanidine: A compound with potential therapeutic applications.
Uniqueness
4-Aminobutyl butyrate is unique due to its dual functional groups (amino and ester), which allow it to participate in a wide range of chemical reactions and biological processes
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-aminobutyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7,9H2,1H3 |
InChI Key |
QTFMYQSMYDOADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


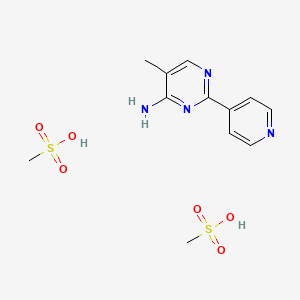
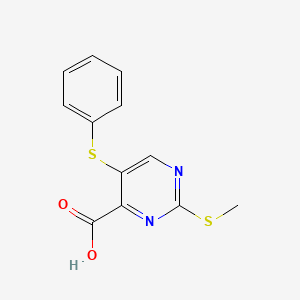
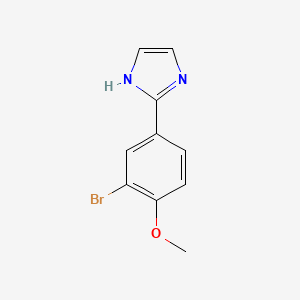
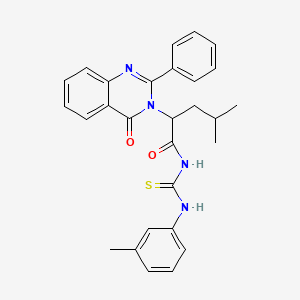
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
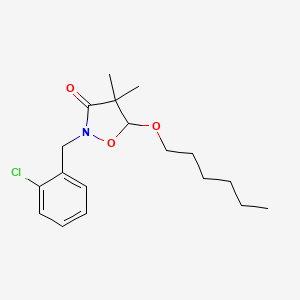
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)
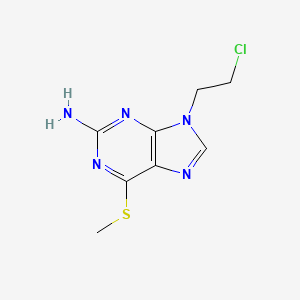

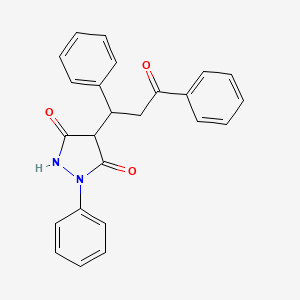
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
